5-Vinylisophthalic acid

Description

Contextualization within the Landscape of Aromatic Dicarboxylic Acids and Vinyl Functionality

Aromatic dicarboxylic acids, such as isophthalic acid and its isomers, are fundamental building blocks in polymer chemistry and materials science. They are known for imparting thermal stability and rigidity to polymer backbones. mdpi.com The introduction of a vinyl substituent onto the isophthalic acid core introduces a reactive handle that is amenable to a wide array of chemical transformations, most notably polymerization and post-synthetic modification. This dual functionality allows for the creation of materials that are not only structurally robust but also feature tunable properties and the potential for further chemical elaboration.

Significance as a Versatile Building Block and Synthetic Intermediate

The strategic placement of two carboxylic acid groups and a vinyl group on a single aromatic ring makes 5-vinylisophthalic acid a powerful synthon. The carboxylic acid moieties can readily participate in condensation reactions to form esters and amides or coordinate with metal ions to construct intricate metal-organic frameworks (MOFs). researchgate.netrsc.org Simultaneously, the vinyl group can undergo radical, cationic, or anionic polymerization, as well as a variety of addition reactions, enabling the covalent linkage of the aromatic core into larger polymeric structures or the attachment of other functional molecules. ethz.ch

Overview of Current Research Trajectories and Interdisciplinary Relevance

Current research involving this compound and its conceptual analogues is expanding into several interdisciplinary fields. In materials science, it is being explored as a key component for the development of functional polymers and porous crystalline materials like MOFs with applications in gas storage, separation, and catalysis. researchgate.netberkeley.edu In organic synthesis, its bifunctional nature is being leveraged for the construction of complex molecular architectures. The ability to create materials with tailored properties underscores the compound's relevance in areas ranging from nanotechnology to biomedical applications.

Chemical Properties and Characterization

While extensive experimental data specifically for this compound is not widely published, its chemical properties can be inferred from its constituent functional groups and related compounds.

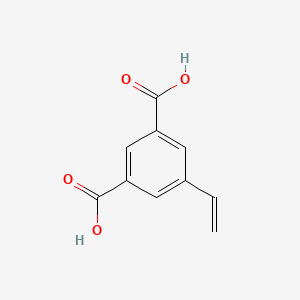

Molecular Structure: The molecule consists of a benzene (B151609) ring substituted with two carboxylic acid groups at positions 1 and 3, and a vinyl group at position 5. The planar aromatic ring provides a rigid scaffold, while the carboxylic acid groups can engage in strong hydrogen bonding.

Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C10H8O4 |

| Molecular Weight | 192.17 g/mol |

| Appearance | Likely a white to off-white crystalline solid |

| Solubility | Expected to have low solubility in water and non-polar organic solvents, but soluble in polar aprotic solvents like DMF and DMSO. |

| Acidity (pKa) | Expected to have two pKa values similar to isophthalic acid (pKa1 ≈ 3.5, pKa2 ≈ 4.5). |

Synthesis and Manufacturing Processes

The synthesis of this compound can be envisioned through several synthetic routes, typically starting from more readily available 5-substituted isophthalic acids.

One plausible and common approach involves the use of 5-bromoisophthalic acid as a precursor. google.comgoogle.comresearchgate.net The vinyl group can be introduced via transition-metal-catalyzed cross-coupling reactions, such as the Stille, Suzuki, or Heck reaction. For instance, a Suzuki coupling with vinylboronic acid or a Stille coupling with vinyltributyltin in the presence of a palladium catalyst would be a viable method.

Another potential route could start from 5-hydroxyisophthalic acid. trea.comgoogle.com The hydroxyl group could be converted to a triflate, which can then participate in cross-coupling reactions to introduce the vinyl group. Alternatively, a Wittig reaction on a protected 5-formylisophthalic acid derivative could also yield the desired product.

Purification of the final product would likely involve recrystallization from a suitable solvent to remove any unreacted starting materials or catalyst residues.

Applications in Materials Science

The unique trifunctional nature of this compound makes it an attractive building block for advanced materials.

Monomer for Functional Polymers

The presence of the vinyl group allows this compound to act as a monomer in various polymerization reactions. ethz.ch The resulting polymers would possess pendant carboxylic acid groups along the polymer chain. These acidic groups can serve multiple purposes: they can enhance the polymer's hydrophilicity and adhesion properties, act as internal catalysts, or be used for post-polymerization modification to introduce other functionalities. Such polymers could find applications in coatings, adhesives, and as functional additives.

Linker for Metal-Organic Frameworks (MOFs)

Metal-organic frameworks are crystalline materials constructed from metal ions or clusters connected by organic linkers. The dicarboxylate functionality of this compound makes it an excellent candidate for a linker in MOF synthesis. researchgate.netberkeley.eduresearchgate.net The resulting MOFs would feature pores decorated with vinyl groups. These vinyl groups can then be used for post-synthetic modification, allowing for the covalent anchoring of functional molecules within the MOF structure. This approach can lead to the development of MOFs with tailored properties for specific applications, such as selective gas separation, catalysis, and drug delivery.

Representative Metal-Organic Frameworks with Functionalized Isophthalic Acid Linkers

| MOF Name | Metal Ion | Functional Group on Linker | Potential Application | Reference |

|---|---|---|---|---|

| MOF-5 | Zn(II) | None (terephthalic acid) | Gas Storage | berkeley.edu |

| [Cu(AIPA)·DMF]n | Cu(II) | Amino | Porous Material | researchgate.net |

| [Zn2L]n | Zn(II) | bis(4-carboxybenzyl)amino | Photocatalysis | researchgate.net |

Role in Organic Synthesis

Beyond materials science, this compound serves as a valuable tool in organic synthesis.

Bifunctional Reagent

As a bifunctional reagent, it allows for the sequential or orthogonal reaction of its different functional groups. For example, the carboxylic acid groups can be selectively reacted while leaving the vinyl group intact for a subsequent transformation, or vice versa. This controlled reactivity is highly desirable in the synthesis of complex organic molecules.

Scaffold for Complex Molecule Construction

The rigid aromatic core of this compound provides a well-defined scaffold upon which more complex molecular architectures can be built. The three functional groups offer multiple points for elaboration, enabling the construction of intricate three-dimensional structures with specific spatial arrangements of functional moieties. This is particularly relevant in the fields of supramolecular chemistry and drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

5-ethenylbenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-2-6-3-7(9(11)12)5-8(4-6)10(13)14/h2-5H,1H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFRNGRYAJCOIAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC(=C1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Vinylisophthalic Acid

Direct Synthetic Routes to 5-Vinylisophthalic Acid

Direct synthetic routes to this compound are not extensively documented in publicly available literature. The creation of the vinyl group on the isophthalic acid backbone is often achieved through multi-step sequences starting from functionalized precursors. Common strategies in organic synthesis to form a vinyl group include palladium-catalyzed cross-coupling reactions like the Heck or Suzuki reactions, or olefination reactions such as the Wittig reaction. wikipedia.orgmdpi.comorganic-chemistry.orgorganic-chemistry.orgyoutube.comlibretexts.orgorganic-chemistry.orglibretexts.orglibretexts.orgyoutube.comorganic-chemistry.org

For instance, a plausible, though not explicitly cited, approach would be the Wittig reaction starting from 5-formylisophthalic acid. wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.comnrochemistry.com This reaction converts aldehydes or ketones into alkenes using a phosphonium (B103445) ylide. wikipedia.orgorganic-chemistry.org Similarly, a Heck reaction could potentially be employed by coupling a vinyl-containing reagent with a 5-haloisophthalic acid derivative. mdpi.comorganic-chemistry.orglibretexts.orgnih.gov The Suzuki reaction offers another pathway, coupling an organoboron reagent with a suitable halide. youtube.comlibretexts.orgorganic-chemistry.orgyoutube.comorganic-chemistry.org These established methods provide a theoretical framework for the direct synthesis of this compound, though specific applications to this compound require further investigation.

Synthesis of Functionalized 5-Vinylisophthalate Derivatives

The functionalization of isophthalate (B1238265) precursors is a more commonly described route to obtain derivatives that can either contain or be converted to a vinylisophthalate structure.

The carboxylic acid groups of isophthalic acid derivatives are readily converted to esters through standard esterification protocols. For example, the reaction of a substituted isophthalic acid with an alcohol in the presence of an acid catalyst yields the corresponding dialkyl ester. This is exemplified by the conversion of 5-hydroxyisophthalic acid to dimethyl 5-hydroxyisophthalate, which often serves as a precursor for further functionalization. nih.gov This esterification is crucial as it protects the carboxylic acid groups, preventing them from interfering with subsequent reactions.

A key strategy for creating functionalized isophthalates involves starting with a precursor that has a reactive nucleophilic site, such as the hydroxyl group in 5-hydroxyisophthalic acid. nih.govnih.govgoogle.com This phenolic hydroxyl group can be targeted for modification to introduce various functionalities, including those that contain a vinyl group.

In a notable study, dimethyl 5-hydroxyisophthalate was used as a nucleophilic initiator in a base-catalyzed reaction with an epoxide. nih.gov This approach allows for the attachment of new side chains to the aromatic ring, providing a versatile method for creating complex derivatives.

A specific and powerful method for derivatization is the nucleophilic ring-opening of an oxirane (epoxide). nih.gov This reaction is driven by the high ring strain of the three-membered epoxide ring. In the presence of a base catalyst, the phenolic hydroxyl group of dimethyl 5-hydroxyisophthalate attacks the epoxide ring of a molecule like allyl glycidyl (B131873) ether. nih.gov This reaction proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide.

This process results in the formation of an ether linkage and introduces a new side chain that terminates in a vinyl group (from the allyl moiety). nih.gov By controlling the stoichiometry of the reactants, adducts with varying chain lengths can be synthesized. nih.gov For example, reacting dimethyl 5-hydroxyisophthalate with one, two, or three equivalents of allyl glycidyl ether produces the corresponding 1-1, 1-2, and 1-3 adducts. nih.gov The resulting ester can then be hydrolyzed back to the dicarboxylic acid. nih.gov

Table 1: Adducts from the Reaction of Dimethyl 5-Hydroxyisophthalate (HIP) and Allyl Glycidyl Ether (AGE)

| Adduct | HIP:AGE Molar Ratio | Description | Terminal Group |

|---|---|---|---|

| 1-1 Adduct | 1:1 | One molecule of AGE attached to HIP. | Allyl (Vinyl) |

| 1-2 Adduct | 1:2 | Two molecules of AGE attached to HIP in a chain. | Allyl (Vinyl) |

| 1-3 Adduct | 1:3 | Three molecules of AGE attached to HIP in a chain. | Allyl (Vinyl) |

Data sourced from research on the synthesis of substituted isophthalic acid derivatives. nih.gov

Derivatization from Precursors with Nucleophilic Sites (e.g., 5-Hydroxyisophthalic Acid)

Post-Synthetic Modifications and Reactions of the Vinyl Moiety

Once the this compound structure is formed, the vinyl group itself becomes a site for further chemical transformations. This allows for the creation of a new family of derivatives with different functionalities.

Oxidative cleavage is a powerful reaction that breaks the carbon-carbon double bond of the vinyl group, replacing it with carbon-oxygen bonds. Ozonolysis is the most common and efficient method for this transformation. In this reaction, ozone (O₃) is passed through a solution of the alkene, leading to the formation of an unstable primary ozonide, which then rearranges to a more stable secondary ozonide.

The subsequent work-up of the ozonide determines the final product. A reductive work-up, for example using dimethyl sulfide (B99878) (DMS) or zinc, cleaves the ozonide to yield aldehydes or ketones. Applying this to this compound, a reductive ozonolysis would cleave the vinyl group (-CH=CH₂) to produce 5-formylisophthalic acid (which contains an aldehyde group, -CHO) and formaldehyde. This provides a direct synthetic route to 5-formylisophthalic acid from its vinyl precursor.

Polymerization and Copolymerization Initiation Pathways

The reactivity of this compound is dominated by its vinyl group, which allows it to undergo polymerization and copolymerization, primarily through free-radical pathways. While specific studies detailing the polymerization kinetics of this compound are not extensively documented, its behavior can be inferred from the well-established principles of vinyl monomer polymerization.

Free-radical polymerization is initiated by the decomposition of an initiator molecule to generate free radicals, which then attack the double bond of the vinyl monomer. This process can be copolymerized with other monomers, such as styrenes, acrylates, and vinyl acetates, to create polymers with tailored properties. nih.gov The incorporation of biobased vinyl monomers, for instance, has been shown to improve flexibility and water resistance in the resulting copolymers. nih.gov

The efficiency and nature of copolymerization are described by monomer reactivity ratios (r-values). For example, in the copolymerization of vinylphosphonic acid (VPA) with 2-deoxy-2-methacrylamido-D-glucose (MAG), the reactivity ratios were found to be r_VPA = 0.04 and r_MAG = 9.02, indicating that MAG is significantly more reactive and will be incorporated into the polymer chain more readily than VPA. mdpi.com A similar characterization would be essential to understand the copolymerization behavior of this compound with various partners. The process can be carried out using techniques like miniemulsion polymerization, which is effective for copolymerizing hydrophobic and hydrophilic monomers. nih.gov

Analogous Synthetic Strategies for Related Isophthalic Acid Derivatives

The synthesis of functionalized isophthalic acids is a critical area of research, providing monomers for high-performance polymers and other specialized applications. wikipedia.org The strategies employed often involve electrophilic aromatic substitution on the isophthalic acid ring, with the 5-position being a primary target for functionalization.

Continuous Synthesis Methods for 5-Nitroisophthalic Acid

The nitration of isophthalic acid to produce 5-nitroisophthalic acid is a foundational step for creating a variety of 5-substituted derivatives. Traditional batch processing for this reaction poses safety concerns, leading to the development of continuous synthesis methods that offer enhanced safety and efficiency. google.com

A modern continuous flow process utilizes a reactor system with multiple, precisely controlled temperature zones. google.comchemicalbook.com In this method, a nitrating reagent, typically a mixture of nitric acid and sulfuric acid, is prepared in the first zone. chemicalbook.com An isophthalic acid feed, as a solution or slurry in sulfuric acid, is preheated in a second zone before being mixed with the nitrating reagent in a third zone for the reaction to occur. google.comchemicalbook.com The reaction is then rapidly cooled and crystallized in a final quenching zone. google.com This process significantly shortens reaction times to under 20 minutes and improves safety by minimizing the volume of reactive material at any given time. google.com

| Parameter | Description |

|---|---|

| Raw Materials | Isophthalic acid feed (e.g., 12wt% solution in sulfuric acid), Nitrating reagent (e.g., 65% nitric acid and sulfuric acid). |

| Reactor Type | Combination of continuous stirred tank reactors, microreactors, or tubular reactors. |

| Temperature Zone 1 (Nitrating Reagent Prep) | 0 to 110 °C (Example: 10 °C). |

| Temperature Zone 2 (Feed Preheating) | Example: 50 °C. |

| Temperature Zone 3 (Nitration Reaction) | Example: 75-85 °C. |

| Temperature Zone 4 (Quenching & Crystallization) | Example: 5-10 °C. |

| Residence Time | Nitration: ~4 minutes; Quenching: ~5 minutes. Total reaction time ≤ 20 minutes. |

| Yield & Purity | Yields of ~90% with purity of ~99.2%. |

General Functionalization Approaches at the 5-Position of Isophthalic Acid

The 5-position of isophthalic acid is readily functionalized, allowing for the synthesis of a wide array of derivatives. These derivatives serve as crucial intermediates and monomers for various applications, including the production of coordination polymers and enzyme inhibitors. rsc.orgnih.gov

The synthesis of these compounds often begins with a common precursor. For instance, 5-nitroisophthalic acid is a versatile intermediate that can be reduced to form 5-aminoisophthalic acid. chemicalbook.comtsijournals.com This reduction can be achieved using various reagents, including hydrazine (B178648) hydrate (B1144303) or sodium disulfide, with yields reported as high as 97%. chemicalbook.comgoogle.com

Another key derivative, 5-hydroxyisophthalic acid, can be prepared via the hydrolysis of its corresponding ester, dimethyl 5-hydroxyisophthalate. nih.govchemicalbook.com This hydroxy derivative can then be further modified. For example, it can undergo a nucleophilic ring-opening reaction with allyl glycidyl ether to produce vinyl-terminated derivatives, which themselves can be further functionalized. nih.gov The table below summarizes several key functionalization reactions starting from isophthalic acid or its immediate derivatives.

| Target Derivative | Starting Material | Key Reagents/Method | Reference |

|---|---|---|---|

| 5-Nitroisophthalic acid | Isophthalic acid | Nitration with nitric acid and sulfuric acid. | google.comchemicalbook.com |

| 5-Aminoisophthalic acid | 5-Nitroisophthalic acid | Reduction using hydrazine hydrate or sodium disulfide. | chemicalbook.comgoogle.com |

| 5-Hydroxyisophthalic acid | Dimethyl 5-hydroxyisophthalate | Hydrolysis with a base like lithium hydroxide. | chemicalbook.com |

| 5-Methylisophthalic acid (Uvitic acid) | Mesitylene | Oxidation. | wikipedia.org |

| 5-Bromo/Fluoro/Cyanoisophthalic acid | Isophthalic acid derivatives | Various methods for introducing the respective functional groups. | nih.gov |

Advanced Materials Chemistry: Leveraging 5 Vinylisophthalic Acid and Its Functional Derivatives

Polymer Science and Engineering

5-Vinylisophthalic acid, a versatile monomer, is gaining significant attention in the field of polymer science and engineering. Its unique chemical structure, featuring both a polymerizable vinyl group and two carboxylic acid functionalities, allows for the creation of a diverse range of specialty polymers with tailored properties. This section explores its applications as a monomer, its role in the design of sophisticated liquid crystalline polymers, and its potential in the development of bio-based polymer alternatives.

Monomeric Applications in Specialty Polymer Synthesis

The presence of the vinyl group on the isophthalic acid backbone enables this compound to participate in various polymerization reactions, most notably radical polymerization. Recent advancements have demonstrated acid-triggered reversible addition-fragmentation chain-transfer (RAFT) polymerization, a technique that allows for the synthesis of well-controlled homo- and block copolymers with faster polymerization rates and narrower molar mass distributions. This method is compatible with a wide array of vinyl monomers, opening up possibilities for incorporating this compound into complex polymer architectures.

The two carboxylic acid groups provide sites for further chemical modification, such as esterification or amidation, allowing for the introduction of various functional moieties. This versatility makes this compound a valuable building block for creating polymers with specific functionalities for applications in coatings, adhesives, and other specialty materials. For instance, derivatives of isophthalic acid have been explored as capping ligands for metal oxide nanoparticles.

Design and Synthesis of Mesogen-Jacketed Liquid Crystalline Polymers (MJLCPs)

Mesogen-jacketed liquid crystalline polymers (MJLCPs) are a unique class of side-on side-chain liquid crystalline polymers where the mesogenic (liquid crystal-forming) units are attached laterally to the polymer backbone with very short or no spacers. This architecture imparts a semi-rigid, rod-like conformation to the polymer chain. This compound and its derivatives are key components in the synthesis of certain MJLCPs, where the isophthalate (B1238265) core acts as a precursor to the mesogenic side group.

The design of MJLCPs is guided by two primary theoretical concepts: the decoupling effect and the jacketing effect . The decoupling effect, often facilitated by flexible spacers, allows the mesogenic side chains to orient independently of the polymer backbone, leading to the formation of liquid crystalline phases. In contrast, the jacketing effect in MJLCPs, resulting from the dense packing of bulky side groups directly attached to the polymer backbone, forces the backbone into a rigid, extended conformation. This "jacketing" of the backbone by the mesogens prevents it from adopting a random coil configuration, leading to the formation of rod-like macromolecules. These macromolecular rods can then self-assemble into various ordered structures.

The synthesis of poly[di(alkyl) 5-vinylisophthalates] involves the esterification of this compound with various alkyl alcohols, followed by polymerization of the resulting monomer. The length and branching of the alkyl chains play a crucial role in determining the phase behavior of the resulting polymer. By systematically varying the alkyl substituents, researchers can fine-tune the interactions between the polymer chains and control their self-assembly into different liquid crystalline phases.

These polymers can form supramolecular columnar phases, where the polymer chains align parallel to each other, or smectic phases, with the backbones embedded within layered structures. The specific phase adopted depends on factors such as the length of the alkyl chains and the temperature.

The rational design of supramolecular columnar structures using poly[di(alkyl) 5-vinylisophthalates] relies on controlling the intermolecular forces that drive self-assembly. Hydrogen bonding, π-π stacking, and van der Waals interactions between the aromatic cores and the alkyl side chains are the primary forces at play.

Key design principles include:

Tuning Intermolecular Interactions: By modifying the chemical structure of the repeating unit, for instance by introducing specific functional groups, the strength and directionality of the intermolecular interactions can be controlled.

Controlling Macromolecular Shape: The rigidity and diameter of the "macromolecular rod" can be adjusted by altering the size and shape of the side groups. Longer alkyl chains, for example, increase the diameter of the columnar structures.

Utilizing External Stimuli: The self-assembly process can be influenced by external factors such as temperature, solvent, or the introduction of small molecules that can interact with the polymer chains.

Through the careful application of these principles, it is possible to create highly ordered, self-assembled materials with potential applications in areas such as molecular electronics and nanoporous membranes.

Exploration in Bio-based Polymer Alternatives

There is a growing interest in utilizing renewable resources for the production of polymers to reduce reliance on fossil fuels. While direct research on this compound as a bio-based monomer is not extensively documented, its precursor, 5-hydroxyisophthalic acid, can be derived from bio-based feedstocks. This opens up the possibility of producing this compound and its subsequent polymers from renewable sources.

The broader field of bio-based polymers is rapidly expanding, with research focused on utilizing materials like vegetable oils, sugars, and lignin (B12514952) to create a wide range of polymers. For example, bio-based polyols derived from vegetable oils are used in the synthesis of polyurethanes. The principles of green chemistry and sustainable polymer production are driving innovation in this area, with a focus on creating biodegradable and environmentally friendly materials. The functional group versatility of isophthalic acid derivatives aligns well with the goals of creating functional, bio-based polymers for various applications.

Compound Names

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic molecules. The choice of the organic linker is paramount as it dictates the resulting topology, porosity, and chemical properties of the material.

This compound is an exemplary linker for MOF synthesis. Its two carboxylate groups provide strong coordination sites for metal ions, while its V-shape, characteristic of isophthalate derivatives, influences the formation of specific network architectures. cd-bioparticles.net The presence of the vinyl group is particularly advantageous, as it provides a reactive handle for post-synthetic functionalization without compromising the structural integrity of the framework. acs.orgacs.org

The synthesis of MOFs functionalized with vinyl groups typically employs solvothermal or hydrothermal methods. nih.govmdpi.com These techniques involve reacting this compound with a selected metal salt in a high-boiling-point solvent, or water, within a sealed vessel at elevated temperatures and pressures. The slow crystallization process under these conditions facilitates the formation of well-ordered, crystalline frameworks. The choice of solvent, temperature, reaction time, and modulators can be fine-tuned to control the size, morphology, and purity of the resulting MOF crystals. The versatility of these synthetic conditions allows for the incorporation of the vinyl functionality into a wide array of MOF structures. researchgate.net

The geometry of the organic linker is a key determinant of the final MOF topology. V-shaped linkers like 5-substituted isophthalic acids are known to direct the formation of specific framework types. For instance, the reaction of 5-hydroxyisophthalic acid with aluminum has been shown to yield the CAU-10 type structure. nih.gov Given the identical V-shaped geometry, it is anticipated that this compound would form analogous structures, such as CAU-10-V-H, when reacted with appropriate metal ions like aluminum.

Research has demonstrated that the choice of metal can also direct the resulting architecture, even with the same V-shaped linker. For example, while aluminum promotes the CAU-10 topology, gallium has been observed to favor the MIL-53 type structure, which is more commonly associated with linear linkers. nih.gov This highlights the subtle interplay between the linker geometry and the coordination preferences of the metal ion in determining the final framework.

Table 1: Influence of Linker and Metal on MOF Topology

| V-Shaped Linker | Metal Ion | Resulting MOF Topology | Reference |

| 5-Hydroxyisophthalic acid | Aluminum (Al) | CAU-10 | nih.gov |

| 5-Hydroxyisophthalic acid | Gallium (Ga) | MIL-53 | nih.gov |

| This compound | Aluminum (Al) | CAU-10 (Predicted) | N/A |

A variety of chemical transformations can be applied to the framework-integrated vinyl groups. These reactions enable the precise engineering of the pore environment and the introduction of new properties such as enhanced catalytic activity, selective sensing capabilities, or specific binding sites. This method significantly expands the functional scope of MOFs beyond what is achievable through direct synthesis alone. acs.org

Table 2: Potential Post-Synthetic Modification Reactions for Vinyl-Functionalized MOFs

| Reaction Type | Reagents | Resulting Functional Group | Potential Application | Reference |

| Aziridination | N-substituted hydroxylamine (B1172632) derivatives | Aziridine ring | Catalysis, further functionalization | acs.org |

| Bromination | Bromine (Br₂) | Dibromoethane | Intermediate for further reactions | N/A |

| Thiol-ene "Click" Reaction | Thiols (R-SH) | Thioether | Anchoring functional molecules | N/A |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxide | Ring-opening reactions | N/A |

| Hydroformylation | Syngas (CO/H₂) | Aldehyde | Platform for condensation chemistry | N/A |

Beyond extended frameworks, this compound and its derivatives can be employed in the hierarchical construction of discrete, zero-dimensional (0D) structures like metal-organic cages and polyhedra (MOPs). nih.gov These finite, cage-like molecules are of significant interest for applications in molecular recognition, encapsulation, and catalysis.

A novel and sophisticated strategy for synthesizing MOPs involves the controlled deconstruction of a pre-assembled 3D MOF. csic.esacs.org This "Clip-off Chemistry" approach utilizes a linker designed with selectively cleavable bonds. acs.orgresearchgate.net A 3D MOF is first synthesized using a linker containing olefinic bonds, such as those from a vinyl-functionalized precursor. Subsequently, these specific bonds are orthogonally cleaved, leading to the disassembly of the extended framework into its constituent molecular cages or polyhedra. csic.esnih.govacs.org

For example, a Cu(II)-based 3D MOF built with a linker containing olefinic bonds can be treated with ozone. csic.esacs.org This ozonolysis selectively breaks the carbon-carbon double bonds of the vinyl groups that hold the larger structure together. The 3D framework is thus "clipped" apart, releasing discrete, cuboctahedral MOPs. csic.es The external functionality of the resulting MOPs can be controlled by the workup conditions following ozonolysis. A reductive workup using dimethyl sulfide (B99878), for instance, cleaves the olefinic bonds to yield aldehyde groups on the exterior of the MOPs. acs.org This method represents a paradigm shift from direct self-assembly to a top-down synthesis of complex supramolecular architectures from well-defined crystalline precursors. csic.esacs.org

Table 3: Synthesis of MOPs via Orthogonal Olefinic Bond Cleavage

| Precursor Material | Cleavage Method | Key Reagent(s) | Product Architecture | External Functionality | Reference |

| 3D Cu(II)-based MOF | Orthogonal Olefinic Bond Cleavage | 1. Ozone (O₃) 2. Dimethyl Sulfide (DMS) | 0D Cuboctahedral MOP | Aldehyde | csic.esacs.org |

| 3D Cu(II)-based MOF | Orthogonal Olefinic Bond Cleavage | 1. Ozone (O₃) 2. Other workup | 0D Cuboctahedral MOP | Mixture of aldehydes, carboxylic acids, acetals, esters | csic.esnih.gov |

Comparative Analysis with Other 5-Substituted Isophthalate Ligands in Coordination Chemistry

5-Aminoisophthalic Acid in Porous Coordination Polymers

5-Aminoisophthalic acid (H₂aipa) has been extensively used as a versatile building block in the synthesis of porous coordination polymers. nih.govrsc.org The presence of the amino group provides an additional site for hydrogen bonding and post-synthetic modification, which can be crucial for creating robust and functional materials.

Hydrothermal synthesis using H₂aipa with various transition metals has yielded a range of coordination polymers with diverse topologies. nih.gov For instance, the combination of H₂aipa with different auxiliary ligands has led to the formation of structures varying from 2D layers to complex 3D frameworks. rsc.org These materials have shown potential in applications such as catalysis and selective sensing. For example, some cobalt and nickel-based coordination polymers derived from H₂aipa have demonstrated catalytic activity in the Knoevenagel condensation reaction. nih.gov Furthermore, the amino group can act as a recognition site, enabling the selective detection of pollutants like aromatic amines.

| Compound | Metal Ion | Dimensionality | Key Structural Feature | Potential Application | Reference |

| [Co(μ₃-aipa)(2,2′-H₂biim)]n | Co(II) | 3D | Trigonal bipyramidal Co(II) | Catalysis | nih.gov |

| [Ni₂(μ-aipa)₂(2,2′-H₂biim)₂(H₂O)₄]·4H₂O | Ni(II) | Dimer | Octahedral Ni(II) | Catalysis | nih.gov |

| {[Cd(μ₃-aipa)(2,2′-H₂biim)]·H₂O}n | Cd(II) | 3D | Distorted trigonal bipyramidal Cd(II) | Catalysis | nih.gov |

Table 1: Examples of Porous Coordination Polymers Derived from 5-Aminoisophthalic Acid.

5-Hydroxyisophthalic Acid in Coordination Network Formation

5-Hydroxyisophthalic acid (H₂hip) is another valuable ligand for constructing coordination networks, offering both carboxylate and hydroxyl functionalities for metal coordination and hydrogen bonding. mdpi.comnih.gov The hydroxyl group can participate in the formation of robust hydrogen-bonded networks, contributing to the stability and dimensionality of the resulting structures.

Solvothermal reactions of H₂hip with transition metals have produced a variety of coordination polymers, from 1D zig-zag chains to 2D and 3D frameworks. mdpi.comnih.gov The final structure is often influenced by the choice of auxiliary N-containing ligands. For example, the use of 2,2'-bipyridine (B1663995) with zinc(II) and H₂hip results in a 1D chain, while employing 1,3,5-tris(1-imidazolyl)benzene under similar conditions leads to a 2D wavy framework. mdpi.com These materials have been investigated for their thermal stability, magnetic properties, and photoluminescence, with some cadmium-based polymers exhibiting notable light-emitting properties. nih.gov

| Compound | Metal Ion | Auxiliary Ligand | Dimensionality | Key Structural Feature | Property | Reference |

| {Zn(hip)(2,2′-bipy)·2H₂O}n | Zn(II) | 2,2′-bipyridine | 1D | Zig-zag chain | - | mdpi.com |

| {[Ni(hip)(4,4′-bipy)(H₂O)]·DMF·2H₂O}n | Ni(II) | 4,4′-bipyridine | 2D | Double-layer square framework | - | mdpi.com |

| [Cd(hip)(phen)(H₂O)]n | Cd(II) | 1,10-phenanthroline | 1D | Zig-zag chain | Photoluminescence | nih.gov |

Table 2: Coordination Networks Formed with 5-Hydroxyisophthalic Acid.

5-Methoxyisophthalic Acid as a Versatile Dicarboxylate Linker for Metal(II) Compounds

The methoxy (B1213986) group in 5-methoxyisophthalic acid (H₂mia) introduces a less interactive but sterically influential substituent compared to the amino and hydroxyl groups. This has been shown to lead to a diversity of structural architectures in coordination with metal(II) ions. rsc.orgnih.gov

Hydrothermal reactions of H₂mia with various metal chlorides and auxiliary ligands have produced compounds with dimensionalities ranging from discrete 0D dinuclear complexes to 1D chains and 2D networks. rsc.org The versatility of H₂mia as a linker is highlighted by its ability to adopt different coordination modes, which, in conjunction with the choice of metal ion and auxiliary ligand, dictates the final structure. rsc.org Some of the resulting coordination polymers have demonstrated catalytic activity, for instance, in cyanosilylation reactions. rsc.orgmdpi.com

| Compound | Metal Ion | Auxiliary Ligand | Dimensionality | Coordination Mode of mia²⁻ | Application | Reference |

| [Cu₂(μ₂-mia)₂(phen)₂(H₂O)₂]·2H₂O | Cu(II) | 1,10-phenanthroline | 0D | μ₂-linker | Catalysis | rsc.org |

| [Mn(μ₃-mia)(phen)]n | Mn(II) | 1,10-phenanthroline | 1D | μ₃-spacer | Catalysis | rsc.org |

| [Co(μ₃-mia)(μ₂-4,4′-bipy)]n·nH₂O | Co(II) | 4,4′-bipyridine | 2D | μ₃-spacer | Catalysis | rsc.org |

Table 3: Metal(II) Compounds Assembled with 5-Methoxyisophthalic Acid.

Structure-Property Relationships in 5-Substituted Isophthalate MOFs

The systematic investigation of MOFs constructed from a series of 5-substituted isophthalic acids (e.g., with amino, nitro, and sulfo groups) has been crucial in establishing structure-property relationships. researchgate.net The nature of the substituent at the 5-position directly impacts the electronic properties of the ligand, its coordination behavior, and the resulting properties of the MOF, such as magnetism and luminescence. researchgate.net For example, the introduction of different functional groups can tune the ligand-to-metal charge transfer, which is often responsible for the luminescent properties of these materials. Similarly, the substituent can influence the magnetic coupling between metal centers within the framework. researchgate.net A comprehensive understanding of these relationships is essential for the rational design of functional MOFs with tailored properties for specific applications.

Supramolecular Chemistry and Directed Self-Assembly

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to direct the self-assembly of molecules into well-defined, functional architectures. Molecular recognition, the specific binding between host and guest molecules, is a fundamental principle in this field. mdpi.com

Fundamental Principles of Molecular Recognition in this compound Systems

Currently, there is a lack of published research specifically detailing molecular recognition phenomena in systems involving this compound. The vinyl group, with its potential for polymerization and participation in π-π stacking, could theoretically offer unique opportunities for creating complex supramolecular assemblies.

In the broader context of isophthalic acid derivatives, self-assembly is often driven by the formation of hydrogen-bonded networks between the carboxylic acid groups. mdpi.com The substituent at the 5-position can then further guide the assembly process. For instance, alkylamido-substituted isophthalic acids have been shown to self-assemble into nanofibers and organogels through a combination of hydrogen bonding and π-π stacking.

Were this compound to be studied, one could hypothesize that the vinyl groups could engage in specific π-π interactions with other aromatic systems or even participate in polymerization reactions post-assembly to create stabilized, functional materials. However, without experimental data, these remain speculative possibilities.

Engineered Supramolecular Architectures from this compound Building Blocks

5-Substituted isophthalic acids are highly versatile molecular building blocks for the construction of engineered supramolecular architectures. Their rigid structure, combined with the diverse functionalities that can be introduced at the 5-position, allows for the programmed self-assembly of complex materials through non-covalent interactions like hydrogen bonding and metal coordination. rsc.org

A notable example involves the use of 5-aminoisophthalic acid, which acts as a low molecular weight gelator. In the presence of zinc(II) ions in a dimethylformamide (DMF) solvent, it forms a robust supramolecular metallogel at room temperature. rsc.org Rheological studies confirm the significant mechanical strength of this gel. rsc.org Microstructural analysis using field-emission scanning electron microscopy (FESEM) reveals a distinct flake-like morphology for the xerogel. rsc.org Further investigation through Fourier-transform infrared (FT-IR) spectroscopy helps elucidate the formation mechanism, while energy-dispersive X-ray (EDX) mapping confirms that zinc is a primary constituent throughout the gel's structure. rsc.org Remarkably, these zinc(II)-metallogel assemblies exhibit semiconductor properties, with a measured electrical conductivity of 1.34 × 10⁻⁵ S m⁻¹, paving the way for their use in electronic components like Schottky barrier diodes. rsc.org

Similarly, 5-(1H-1,2,3-triazol-5-yl)isophthalic acid (click-TIA), another derivative, has been shown to form stable, viscoelastic metallogels when combined with various metal acetates, particularly copper(II) acetate. nih.govresearchgate.net The formation of these stable and homogenous gels is critically dependent on factors such as the use of sonication and the nature of the metal's counter anion, which influence the supramolecular assembly of the metal-ligand complexes. nih.govresearchgate.net The self-assembly process is driven by multiple intermolecular hydrogen-bonding interactions, which create higher-order sheet-like structures. nih.gov

| 5-Substituted Isophthalic Acid Derivative | Interacting Species | Resulting Supramolecular Architecture | Key Characteristics |

|---|---|---|---|

| 5-Aminoisophthalic acid | Zinc(II) ions | Supramolecular Metallogel | Flake-like morphology, semiconducting properties. rsc.org |

| 5-(1H-1,2,3-Triazol-5-yl)isophthalic acid (click-TIA) | Copper(II) acetate | Viscoelastic Metallogel | Formation influenced by sonication and counter-anion. nih.govresearchgate.net |

| 5-Alkoxyisophthalic acid | Bifunctional aromatic bases | Hydrogen-bonded Networks | Self-assembles into crystal lattices. rsc.org |

Host-Guest Interactions within Supramolecular Scaffolds

Host-guest chemistry involves the formation of unique complexes where a larger "host" molecule or assembly encloses a smaller "guest" molecule or ion, held together by non-covalent forces. wikipedia.org The supramolecular structures derived from isophthalic acid derivatives, such as the metallogels, create porous, three-dimensional scaffolds that are ideal hosts. nih.govwikipedia.org The entangled solid matrix of these gels immobilizes the liquid phase within its interstices, creating cavities and channels capable of trapping guest species. nih.gov

This capability is fundamental to the concept of molecular recognition, where the host structure exhibits selectivity for binding specific guests. wikipedia.org The principles of host-guest chemistry are central to developing advanced materials for applications in sensing, catalysis, and separation technologies. nih.govmdpi.com For instance, the crystal structure of 5-(1H-1,2,3-triazol-5-yl)isophthalic acid (click-TIA) reveals that it forms a supramolecular sheet-like structure that incorporates dimethyl sulfoxide (B87167) (DMSO) as a guest molecule, mediated by hydrogen bonds. nih.gov The macrocyclic cavities within these frameworks can be precisely designed and functionalized to recognize and interact with specific guest molecules, opening avenues for creating "smart" materials that respond to chemical stimuli. nih.govrsc.org

Application as Capping Ligands for Nanoparticles

Capping ligands are essential for the synthesis and application of nanoparticles. They bind to the nanoparticle surface, preventing aggregation, ensuring colloidal stability, and imparting desired functionalities. rsc.orgmdpi.com The choice of ligand is critical as it influences the nanoparticle's size, solubility, and interaction with its environment. mdpi.comaalto.fi

Design and Synthesis of Non-Polymeric Amphiphilic Coatings Utilizing 5-Substituted Isophthalic Acids

While hydrophilic polymers are common nanoparticle coatings, their large size can be disadvantageous, making the resulting nanocomposite unwieldy and suppressing magnetic responses due to a large diamagnetic component. nih.gov To overcome this, research has focused on developing smaller, non-polymeric amphiphilic coatings derived from 5-substituted isophthalic acids. nih.govnih.gov

A successful strategy involves the synthesis of novel capping ligands through a base-catalyzed, solvent-free reaction between dimethyl 5-hydroxyisophthalate and allyl glycidyl (B131873) ether. nih.govnih.gov This oxirane ring-opening addition reaction allows for precise control over the length of the substituent chain, yielding products with one, two, or three allyl glycidyl ether units attached to the isophthalate core. nih.gov The resulting molecules possess an amphiphilic character: the isophthalic acid group serves as a polar head that can anchor to a metal oxide surface, while the ether-based substituent provides a sterically repulsive and functionalizable tail. nih.govnih.gov An allyl group on the terminal end can be further modified, for example, through aqueous oxidation to convert it into a 1,2-diol, creating a dihydroxylated derivative like 5-diglyceroxy isophthalic acid. nih.gov This design provides a versatile platform for creating compact and efficient coatings for nanoparticles. nih.govnih.gov

| Reactant 1 | Reactant 2 | Reaction Type | Resulting Product Class |

|---|---|---|---|

| Dimethyl 5-hydroxyisophthalate | Allyl glycidyl ether | Base-catalyzed oxirane ring-opening addition | 5-substituted isophthalic acid derivatives with ethylene (B1197577) oxide chain substituents. nih.gov |

Functionalization of Metal Oxide Nanoparticles

The non-polymeric amphiphilic ligands derived from 5-substituted isophthalic acids have been effectively used to functionalize metal oxide nanoparticles. nih.govnih.gov The functionalization of nanoparticles, such as superparamagnetic iron oxide nanoparticles (SPIONs), is crucial for their application in biomedical fields like magnetic resonance imaging (MRI) and drug delivery, as the surface coating dictates their stability and behavior in biological media. rsc.orgnih.gov

In a specific application, the synthesized 5-diglyceroxy isophthalic acid was tested as a capping ligand for 5 nm γ-Fe₂O₃ (maghemite) nanoparticles. nih.gov The ligand successfully binds to the surface of the nanoparticles, with a presumed stoichiometry where each ligand molecule coordinates to two metal atoms on the nanoparticle surface. nih.gov This functionalization resulted in nanoparticles that form a stable colloid in diethylene glycol. nih.gov The resulting organic-inorganic adduct can be isolated as a stable powder, demonstrating the effectiveness of these custom-designed isophthalic acid derivatives as compact, non-polymeric capping agents for the surface modification of metal oxide nanoparticles. nih.gov

Characterization and Spectroscopic Analysis of 5 Vinylisophthalic Acid and Its Composites

Spectroscopic Techniques for Structural and Electronic Elucidation

Spectroscopic methods are fundamental in determining the structural and electronic characteristics of 5-vinylisophthalic acid. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), UV/Visible, and Fluorescence spectroscopy are employed to probe the molecular environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. In the context of isophthalic acid derivatives, ¹H NMR provides information on the chemical environment of the hydrogen atoms. For isophthalic acid, characteristic chemical shifts are observed for the carboxylic acid protons and the aromatic protons. chemicalbook.com For instance, the ¹H NMR spectrum of isophthalic acid in DMSO-d₆ shows a signal for the carboxylic acid protons at approximately 13.3 ppm and signals for the aromatic protons between 7.6 and 8.6 ppm. chemicalbook.com

The introduction of a vinyl group at the 5-position of the isophthalic acid ring would be expected to introduce new signals in the ¹H NMR spectrum corresponding to the vinyl protons. These would typically appear in the range of 5-7 ppm. Furthermore, the substitution pattern on the aromatic ring would influence the chemical shifts and coupling patterns of the remaining aromatic protons. The identity of compounds like 5-substituted derivatives of isophthalic acid has been confirmed using ¹H, ¹³C, and 2D NMR techniques. nih.gov

Detailed analysis of the ¹H NMR spectrum, including the integration of peak areas and the analysis of spin-spin coupling patterns, allows for the unambiguous assignment of each proton in the this compound molecule.

Table 1: Representative ¹H NMR Data for Isophthalic Acid Derivatives

| Compound | Solvent | Chemical Shift (ppm) | Assignment |

| Isophthalic Acid | DMSO-d₆ | ~13.3 | Carboxylic Acid (2H) |

| 8.55 | Aromatic (1H) | ||

| 8.22 | Aromatic (2H) | ||

| 7.68 | Aromatic (1H) | ||

| 5-Hydroxyisophthalic Acid | Not Specified | Not Specified | Not Specified |

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The FTIR spectrum of an isophthalic acid derivative will exhibit characteristic absorption bands for the carboxylic acid and aromatic moieties. researchgate.net

The carboxylic acid group gives rise to a broad O-H stretching band typically in the range of 3300-2500 cm⁻¹ and a strong C=O stretching band around 1700 cm⁻¹. uobabylon.edu.iq The presence of a vinyl group in this compound would introduce additional characteristic bands, including C-H stretching of the vinyl group above 3000 cm⁻¹ and C=C stretching around 1640 cm⁻¹. The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. mdpi.com

The analysis of the FTIR spectrum of copolyesters based on 5-sulfoisophthalic acid reveals characteristic vibrational modes. researchgate.net Similarly, the FTIR spectra of metal-organic frameworks (MOFs) derived from terephthalic acid and its derivatives show distinct peaks corresponding to the organic linker. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |

| C=O stretch | 1725-1700 | |

| Aromatic Ring | C-H stretch | >3000 |

| C=C stretch | 1600-1450 | |

| Vinyl Group | C-H stretch | >3000 |

| C=C stretch | ~1640 |

Note: The exact positions of the absorption bands can be influenced by the molecular environment and intermolecular interactions. researchgate.netchemicalbook.com

UV/Visible spectroscopy provides information about the electronic transitions within a molecule. uobabylon.edu.iq The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. uu.nl For aromatic compounds like this compound, π → π* transitions are typically observed. uobabylon.edu.iq

The UV-Vis spectrum of isophthalic acid shows absorption maxima at approximately 210 nm and 228 nm. sielc.com The introduction of a vinyl group, which extends the conjugation of the π-electron system, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. The UV spectra of isophthalic acid derivatives have been observed to show maximal absorption at 214, 236, and 288 nm. researchgate.net The specific absorption wavelengths and molar absorptivities are dependent on the solvent used. uobabylon.edu.iq

In the context of composites, such as metal-organic frameworks (MOFs), the UV-Vis spectrum can reveal information about both the organic linker and the metal center. For instance, the UV-Vis spectrum of a Zn-MOF derived from isophthalic acid shows an absorption peak that can be compared to that of the free ligand. researchgate.net

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. This phenomenon, known as luminescence, can be influenced by the molecular structure and the surrounding environment.

The fluorescence spectrum provides information about the excited states of the molecule and can be used to probe interactions in composite materials. The emission wavelength and quantum yield are key parameters obtained from fluorescence measurements.

Structural Elucidation Methods for Crystalline Materials

For crystalline materials, X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms and molecules.

Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the crystal structure of a compound. mdpi.com This technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions. mdpi.com

The crystal structures of several isophthalic acid derivatives have been determined using SCXRD. For example, the crystal structure of 5-fluoroisophthalic acid reveals that the molecule is nearly planar and forms a two-dimensional supramolecular array through intermolecular hydrogen bonds. nih.govresearchgate.net Similarly, the crystal structure of a co-crystal of 5-aminoisophthalic acid shows the formation of hydrogen-bonded sheets. researchgate.net

An SCXRD analysis of this compound would provide detailed information about its molecular conformation, including the planarity of the molecule and the orientation of the vinyl and carboxylic acid groups. It would also reveal how the molecules pack in the solid state, including the nature and geometry of any hydrogen bonding or other intermolecular interactions. This information is crucial for understanding the relationship between the structure and properties of the material. mdpi.com The experimental powder X-ray diffraction (PXRD) pattern can be compared with the pattern simulated from the single-crystal data to confirm the bulk purity of the crystalline sample. researchgate.net

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a fundamental technique for investigating the crystalline nature of materials. It provides insights into the phase purity, crystal structure, and unit cell dimensions of a compound. researchgate.netresearchgate.netnih.gov For this compound and its composites, such as metal-organic frameworks (MOFs), PXRD is instrumental in confirming the successful synthesis of the desired crystalline structure.

The PXRD pattern of a crystalline material is a unique fingerprint, characterized by a series of diffraction peaks at specific angles (2θ). The position and intensity of these peaks are directly related to the arrangement of atoms within the crystal lattice. In the context of MOFs synthesized using this compound as an organic linker, the experimental PXRD pattern of the synthesized material is typically compared with a simulated pattern derived from single-crystal X-ray diffraction data. A good match between the experimental and simulated patterns confirms the bulk phase purity of the synthesized MOF. For instance, in the study of related MOFs based on isophthalic acid derivatives, PXRD analysis is routinely used to confirm that the bulk material corresponds to the structure determined by single-crystal X-ray diffraction. tsijournals.com

Discrepancies between the experimental and simulated patterns, such as differences in peak intensities, can often be attributed to preferred orientation of the crystallites in the powder sample. The presence of additional peaks may indicate the existence of impurities or a secondary crystalline phase.

The following table illustrates a hypothetical representation of PXRD data for a MOF synthesized using a functionalized isophthalic acid, demonstrating the comparison between experimental and simulated patterns.

| Experimental 2θ (°) | Simulated 2θ (°) | hkl |

| 8.5 | 8.4 | (110) |

| 9.8 | 9.7 | (200) |

| 12.2 | 12.1 | (211) |

| 15.0 | 14.9 | (220) |

| 17.8 | 17.7 | (310) |

| 19.7 | 19.6 | (222) |

| 24.5 | 24.4 | (400) |

Thermal and Stability Analysis

Thermogravimetric Analysis (TGA) is a vital analytical technique used to evaluate the thermal stability and decomposition behavior of materials. The analysis involves monitoring the change in mass of a sample as it is heated at a constant rate. For this compound and its composites, TGA provides critical information about their thermal robustness and the temperature ranges at which different decomposition events occur.

A typical TGA curve plots the percentage of mass remaining on the y-axis against the temperature on the x-axis. The derivative of this curve, known as the DTG (Derivative Thermogravimetry) curve, shows the rate of mass loss and helps to identify the temperatures at which the most significant decomposition events happen.

In the context of MOFs incorporating linkers derived from isophthalic acid, TGA is used to determine the temperature at which the framework begins to decompose. This is a crucial parameter for assessing the material's suitability for applications that may involve elevated temperatures. For example, the TGA of a MOF would typically show an initial mass loss corresponding to the removal of solvent molecules from the pores, followed by a plateau where the framework is stable. At higher temperatures, a significant mass loss occurs, indicating the decomposition of the organic linker (such as this compound) and the collapse of the framework structure.

For polymers synthesized from this compound, TGA can reveal the onset of degradation, the main decomposition stages, and the amount of residual char at high temperatures. This information is essential for understanding the polymer's thermal stability and predicting its behavior in various thermal environments.

The following table provides a hypothetical TGA data summary for a polymer composite containing a derivative of isophthalic acid.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 1 | 50 - 150 | 5 | Loss of adsorbed water and residual solvent |

| 2 | 250 - 400 | 35 | Decomposition of the vinyl side chains |

| 3 | 400 - 550 | 45 | Decomposition of the isophthalic acid backbone |

| Residue | > 550 | 15 | Carbonaceous char |

Morphological and Microstructural Characterization (e.g., Electron Microscopy)

Electron microscopy techniques, particularly Scanning Electron Microscopy (SEM), are powerful tools for visualizing the surface morphology and microstructure of materials at the micro- and nanoscale. For composites and polymers derived from this compound, SEM provides direct visual evidence of their particle size, shape, and surface features.

SEM images are generated by scanning a focused beam of electrons over the surface of a sample and detecting the secondary or backscattered electrons emitted from the surface. This interaction provides a high-resolution, three-dimensional-like image of the sample's topography.

In the study of MOFs, SEM is used to examine the crystal morphology, which can vary from well-defined polyhedra to irregular agglomerates depending on the synthesis conditions. The images can reveal the uniformity of the crystal size and the presence of any amorphous material. For instance, studies on related MOFs have used SEM to observe their distinct crystal shapes.

For polymer composites incorporating this compound, SEM is employed to investigate the dispersion of different phases and the interfacial adhesion between them. For example, in a polymer blend, SEM can distinguish between the continuous and dispersed phases and provide insights into the compatibility of the components. The morphology of molecularly imprinted polymers, for instance, has been studied using SEM to compare the particle shapes and dispersion of imprinted versus non-imprinted materials. tsijournals.com The surface texture, whether smooth or rough, and the presence of pores can also be effectively characterized by SEM. researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory for Material Properties and Reaction Mechanisms)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure and reactivity of molecules. mdpi.com DFT methods are used to determine the ground-state electronic energy of a system, from which numerous material properties and reaction energetics can be derived. mdpi.com

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of techniques to simulate the behavior of molecules over time. Molecular dynamics (MD) simulations, in particular, provide a physics-based approach to understanding protein structure, dynamics, and the interaction of small molecules with larger systems. mdpi.com By solving Newton's equations of motion for a system of atoms, MD can track the trajectory of each atom, revealing information about conformational changes, intermolecular interactions, and transport properties.

In the context of 5-vinylisophthalic acid, MD simulations could be used to study its behavior in different environments, such as in solution or as part of a polymer matrix. For instance, simulations of related phthalic acid esters have been used to investigate their permeation through membranes. mdpi.com Similarly, studies on 5-octadecyloxyisophthalic acid have used MD to elucidate the molecular order and dynamics in liquid crystal phases. rsc.org For this compound, MD could predict how the molecule interacts with itself to form aggregates or how it would bind to the surface of materials like metal oxide nanoparticles, a concept explored for other isophthalic acid derivatives. nih.gov

Prediction of Structural, Electronic, and Spectroscopic Properties

A primary output of quantum chemical calculations is the prediction of a molecule's fundamental properties. These theoretical predictions are invaluable for complementing and interpreting experimental data.

Structural Properties: DFT calculations begin by finding the lowest energy geometry of the molecule (optimization). This provides precise predictions of bond lengths, bond angles, and dihedral angles. For example, studies on isophthalic acid have detailed the planarity of the benzene (B151609) ring and the orientation of the carboxylic acid groups. researchgate.net For this compound, these calculations would reveal the preferred conformation of the vinyl group relative to the aromatic ring and the carboxylic acid functions.

Electronic Properties: Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap suggests the molecule is more polarizable and more likely to undergo electronic transitions. The distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack.

Spectroscopic Properties: Computational methods can simulate various spectra, which aids in the analysis of experimental results. Vibrational frequencies from DFT calculations correspond to peaks in Infrared (IR) and Raman spectra. researchgate.net Furthermore, the Gauge-Invariant Atomic Orbital (GIAO) method can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts, which has been applied to the monomer and dimer structures of isophthalic acid. researchgate.net

Below is an illustrative table of the types of properties that would be calculated for this compound, with example data shown for the related compound, isophthalic acid.

| Property Category | Specific Parameter | Example Value (for Isophthalic Acid Monomer) researchgate.net |

| Structural | C-C (ring) bond length | ~1.39 Å |

| C-O bond length | ~1.36 Å (C-OH), ~1.21 Å (C=O) | |

| O-C=O bond angle | ~123° | |

| Electronic | HOMO Energy | -8.0 eV |

| LUMO Energy | -1.9 eV | |

| HOMO-LUMO Gap | 6.1 eV | |

| Spectroscopic | Key IR Frequency (C=O stretch) | ~1750 cm⁻¹ |

| ¹H NMR Chemical Shift (COOH) | ~13.0 ppm (dimer) |

Table 1: Examples of predicted properties for isophthalic acid, illustrating the data that would be generated for this compound through computational studies.

Elucidation of Reaction Mechanisms and Catalytic Pathways

Theoretical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the identification of transition states, intermediates, and the calculation of activation energy barriers, providing a detailed step-by-step picture of a reaction mechanism. researchgate.net

For this compound, a key area of investigation would be its polymerization via the vinyl group. DFT could model the initiation, propagation, and termination steps of this process under various catalytic conditions. Computational studies on the degradation of polystyrene, a vinyl polymer, have demonstrated how DFT can identify different pathways under acidic or basic catalysis. mdpi.com Similarly, the reactivity of the carboxylic acid groups in esterification or amide formation reactions could be explored. DFT has been used to elucidate the reaction mechanisms for the formation of phenolphthalein (B1677637) from phthalic anhydride (B1165640), a process involving reactions of an aromatic anhydride that are analogous to potential reactions of this compound. Understanding these pathways is crucial for designing synthetic routes and controlling the formation of new materials derived from this compound.

Future Prospects and Emerging Research Frontiers

Development of Novel and Sustainable Synthetic Methodologies

While current synthetic routes to 5-vinylisophthalic acid are established, a significant future prospect lies in the development of more sustainable and efficient methodologies. The chemical industry's increasing emphasis on green chemistry principles will likely drive research towards minimizing hazardous reagents, reducing energy consumption, and utilizing renewable feedstocks. Future synthetic strategies may focus on biocatalysis or chemocatalytic routes that offer higher atom economy and generate less waste compared to traditional multi-step organic syntheses. The development of such pathways is crucial for enabling the large-scale and cost-effective production required for industrial applications.

Advanced Functional Materials Design with Tailored Properties

A major frontier for this compound is in the rational design of advanced functional materials with precisely controlled properties. Its rigid aromatic core and reactive vinyl group make it an ideal component for creating highly ordered polymers and frameworks.

Mesogen-Jacketed Liquid Crystalline Polymers: Research is underway to design mesogen-jacketed liquid crystalline polymers using this compound and various alkyl chains. gfzxb.org This approach allows for the precise tailoring of the copolymers' properties, such as thermal stability and mechanical behavior, by adjusting the molecular design. gfzxb.org This could lead to high-performance materials that bridge the gap between petroleum-based plastics and bio-based alternatives, offering superior performance and functional versatility. gfzxb.org

Controlled Polymer Architectures via MOF Templating: Metal-Organic Frameworks (MOFs) synthesized from this compound and metal ions, such as copper, can serve as templates for precision polymer synthesis. rsc.org The nanoporous structure of these MOFs, with their periodically arranged vinyl groups, can control the sequence of monomers during copolymerization. rsc.org For instance, by introducing acrylonitrile (B1666552) into the channels of a [Cu(5-vinylisophthalate)]n MOF, a copolymer with a specific "AAAS" repeating structure (where A is acrylonitrile and S is this compound) was produced. rsc.org This templating technique offers a pathway to polymers with highly controlled primary structures, which is difficult to achieve with conventional solution polymerization. rsc.org Such control can transform commodity plastics into engineering-grade materials with enhanced solvent and heat resistance. rsc.org

Table 1: Tailored Properties of this compound-Based Polymers

| Polymer Type | Design Strategy | Key Monomers | Tailored Properties | Potential Application |

|---|---|---|---|---|

| Liquid Crystalline Polymers | Mesogen-Jacketed Design | This compound, Alkyl chains | Adjustable glass transition temperature, Balanced strength-ductility, Enhanced thermal stability | High-performance bio-based plastics |

Integration into Hybrid and Nanocomposite Systems for Synergistic Effects

The integration of this compound-based structures into hybrid and nanocomposite materials is a burgeoning research area. The goal is to combine the properties of the organic framework with other materials to achieve synergistic effects and novel functionalities. MOFs derived from this compound or its analogues can act as hosts for nanoparticles or as components in larger composite structures. rsc.orgresearchgate.net For example, a hybrid nanocomposite was created by integrating a zinc-MOF with reduced graphene oxide (rGO), demonstrating a pathway for creating advanced functional materials. researchgate.net Similarly, metal nanoparticles can be loaded into MOFs to create catalysts for a variety of reactions, including coupling and hydrogenation. rsc.org The vinyl groups on the this compound linker offer a reactive handle for covalently grafting the framework to other polymers or surfaces, creating robust and stable hybrid systems for advanced applications.

Exploration in New Catalytic and Sensing Domains

The functional groups within this compound make it a promising candidate for developing new materials for catalysis and chemical sensing. ruixibiotech.com

Catalysis: MOFs constructed from linkers like this compound can serve as highly effective catalysts. rsc.org The metal nodes within the MOF structure can act as Lewis acid catalytic sites. rsc.org Furthermore, the organic linker itself can be designed to incorporate photoactive sites, enabling the development of visible-light-responsive photocatalysts for clean energy applications. rsc.org The well-defined, porous structure of these MOFs allows for size- and shape-selective catalysis, mimicking the high selectivity of enzymes. rsc.org

Sensing: Luminescent MOFs (L-MOFs) are particularly promising for chemical sensing applications. rsc.org Researchers have synthesized an alkyne-functionalized Zn-MOF that demonstrates ultrasensitive and rapid detection of copper (Cu⁺) and palladium (Pd²⁺) ions in aqueous solutions. researchgate.netrsc.org Although a different isophthalic acid derivative was used, this compound is a related ligand that could be incorporated into similar sensing platforms. rsc.org The principle relies on the interaction between the functional groups on the linker and the target analyte, which causes a detectable change in the material's luminescence. researchgate.netrsc.org This "turn-off" fluorescence quenching mechanism allows for extremely low detection limits. researchgate.net

Table 2: Emerging Sensing Applications for Isophthalic Acid-Based MOFs

| MOF System | Target Analytes | Detection Principle | Key Features |

|---|

Interdisciplinary Research Directions in Chemical Biology and Advanced Engineering

The versatility of this compound is paving the way for its use in interdisciplinary fields that bridge chemistry with biology and engineering.

Chemical Biology: The potential for this compound to be used in the development of new drugs is an emerging area of interest. ruixibiotech.com Its ability to form stable, biocompatible frameworks could be exploited for drug delivery systems. The porous nature of MOFs derived from it could encapsulate therapeutic molecules, while the vinyl groups could be functionalized with targeting ligands to direct the carrier to specific cells or tissues.

Advanced Engineering: In advanced engineering, polymers and composites derived from this compound are being explored for high-performance applications. gfzxb.org The ability to create materials with tailored mechanical properties, high thermal stability, and solvent resistance makes them suitable for demanding environments. gfzxb.orgrsc.org Presentations at academic conferences in fields like Information Science and Technology suggest its use in materials for advanced electronics or information systems, where precision-engineered materials are critical. slideserve.comslideserve.comslideserve.com The development of these materials supports broader applications in areas such as flexible electronics and next-generation semiconductor packaging. gfzxb.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.